molecular formula C5H6N4O2 B8754017 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole CAS No. 116248-34-1

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Cat. No. B8754017
M. Wt: 154.13 g/mol
InChI Key: XHPWDMSOEGFMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

116248-34-1

Product Name

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C5H6N4O2/c10-9(11)4-3-7-8-2-1-6-5(4)8/h3,6H,1-2H2

InChI Key

XHPWDMSOEGFMBB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)[N+](=O)[O-])N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dihydro-1H-pyrazolo[1,5-a]imidazole (1 g, 9.17 mmol) in conc. H2SO4 (aq.) at 0° C. was added conc. HNO3 (aq.) portion-wise over 15 min. The reaction was warmed to room temperature and the mixture was stirred for 18 h. The mixture was poured into ice water (200 mL) with stirring. The product was extracted into DCM and the combined organics were washed with saturated aqueous NaHCO3. The organic layer was separated, passed through a phase separator cartridge and concentrated under reduced pressure. The crude residue was triturated with diethyl ether to yield 7-nitro-2,3-dihydro-1H-pyrazolo[1,5-a]imidazole as a pale brown solid (0.52 g, 34%). Sodium hydride (60% dispersion in mineral oil, 0.065 g, 1.62 mmol) was added in 2 portions to a stirred solution of 7-nitro-2,3-dihydro-1H-pyrazolo[1,5-a]imidazole (0.21 g, 1.35 mmol) in anhydrous DMF (10 mL) at room temperature under a nitrogen atmosphere. The mixture was stirred for 10 min. before di-tert-butyl dicarbonate (0.68 mL, 2.75 mmol) was added. The reaction was stirred for 45 min. Water (5 mL) was added dropwise and the mixture concentrated under reduced pressure. The residue was diluted with water and the product extracted into diethyl ether. The combined organics were dried over MgSO4 and concentrated under reduced pressure. The crude residue was purified via silica gel chromatography (0-100% EtOAc/isohexane) to give tert-butyl 7-nitro-2,3-dihydro-1H-pyrazolo[1,5-c]imidazole-1-carboxylate as a grey solid (0.22 g, 63%). 1H NMR (400 MHz, CDCl3) δ 7.89 (s, 1H), 4.60-4.53 (m, 2H), 4.38-4.30 (m, 2H), 1.50 (s, 9H)
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1 g
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ice water
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (120 g) in sulfuric acid (500 ml) was added potassium nitrate (111 g) under ice-cooling. The mixture was stirred at room temperature for 48 hours. The reaction mixture was added to ice (2.0 kg). The crystalline residue was collected by filtration and dried in vacuo to give 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole (132 g) as a solid.
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120 g
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111 g
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reactant
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500 mL
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solvent
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ice
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2 kg
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reactant
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